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Compound of Interest

Compound Name: 2,4,5-Trimethylbenzoic acid

Cat. No.: B181266 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-
Trimethylbenzoic acid (CAS No. 528-90-5), a substituted aromatic carboxylic acid. This

document is intended for researchers, scientists, and professionals in drug development and

analytical chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured

format, alongside detailed experimental protocols.

Compound Information
Property Value

Chemical Name 2,4,5-Trimethylbenzoic acid

Synonyms Durylic acid

CAS Number 528-90-5

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

Appearance White to light yellow crystalline solid

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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While experimental ¹H and ¹³C NMR spectra for 2,4,5-trimethylbenzoic acid are not readily

available in public spectral databases, the expected chemical shifts can be predicted based on

the analysis of its isomers and related benzoic acid derivatives.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the methyl group protons, and the carboxylic acid proton.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the

spectrum, typically between 10-13 ppm. This significant downfield shift is characteristic of the

acidic proton of a carboxylic acid.

Aromatic Protons (Ar-H): Two singlets are expected for the two aromatic protons, likely

appearing in the range of 7.0-8.0 ppm.

Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups are expected in the

upfield region, generally between 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the

different carbon environments within the molecule.

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to

resonate in the downfield region, typically between 170-180 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of 120-140

ppm.

Methyl Carbons (-CH₃): The three methyl carbons will appear in the upfield region of the

spectrum, typically between 15-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2,4,5-Trimethylbenzoic acid will exhibit characteristic absorption bands

corresponding to its functional groups. While a detailed peak list is not available, the expected

characteristic absorptions are as follows:
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Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3300-2500 (broad) O-H stretch Carboxylic acid

3000-2850 C-H stretch Methyl groups

~1700 C=O stretch Carboxylic acid

1600-1450 C=C stretch Aromatic ring

~1300 C-O stretch Carboxylic acid

~1200 O-H bend Carboxylic acid

Mass Spectrometry (MS)
The mass spectrum of 2,4,5-Trimethylbenzoic acid provides information about its molecular

weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available

through the NIST WebBook.

m/z Relative Intensity Assignment (Tentative)

164 High [M]⁺ (Molecular Ion)

149 Moderate [M - CH₃]⁺

147 Moderate [M - OH]⁺

119 High [M - COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2,4,5-Trimethylbenzoic acid.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Parameters:

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2,4,5-Trimethylbenzoic acid with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.
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Instrumentation and Parameters:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the solid sample directly into the ion source via a direct insertion

probe, or dissolve it in a volatile solvent and inject it into a gas chromatograph (GC) coupled

to the mass spectrometer.

Heat the sample to induce vaporization.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis and Detection:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Detector: An electron multiplier is used to detect the ions.

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio.

Workflow Diagram
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The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4,5-
Trimethylbenzoic acid.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trimethylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181266#spectroscopic-data-of-2-4-5-
trimethylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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